N-(4-bromo-2-fluorophenyl)propanamide N-(4-bromo-2-fluorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0845446
InChI: InChI=1S/C9H9BrFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
SMILES: CCC(=O)NC1=C(C=C(C=C1)Br)F
Molecular Formula: C9H9BrFNO
Molecular Weight: 246.08 g/mol

N-(4-bromo-2-fluorophenyl)propanamide

CAS No.:

Cat. No.: VC0845446

Molecular Formula: C9H9BrFNO

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)propanamide -

Specification

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)propanamide
Standard InChI InChI=1S/C9H9BrFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Standard InChI Key XVEWTHMZUCMHLS-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(C=C(C=C1)Br)F
Canonical SMILES CCC(=O)NC1=C(C=C(C=C1)Br)F

Introduction

Structural Identification and Chemical Properties

N-(4-bromo-2-fluorophenyl)propanamide is identified by various chemical designations that provide crucial information about its structure and composition. The compound features a propanamide group attached to a substituted phenyl ring that contains both bromine and fluorine atoms at specific positions.

Chemical Identifiers

The compound N-(4-bromo-2-fluorophenyl)propanamide is characterized by several key identifiers that allow for its precise recognition in chemical databases and research literature:

  • CAS Registry Number: 544421-44-5

  • Molecular Formula: C9H9BrFNO

  • Molecular Weight: 246.0762632 g/mol

  • Chemical Name: N-(4-bromo-2-fluorophenyl)propanamide

Structural Features

The molecular structure of N-(4-bromo-2-fluorophenyl)propanamide consists of a propanamide group (CH3CH2CONH-) connected to a phenyl ring that is substituted with a bromine atom at the para (4-) position and a fluorine atom at the ortho (2-) position. This arrangement of functional groups creates a unique chemical entity with specific reactivity patterns and physical properties.

Physical and Chemical Properties

The physical and chemical properties of N-(4-bromo-2-fluorophenyl)propanamide are important determinants of its behavior in various chemical environments and its potential applications in research and industry.

Physical Properties

While specific experimental data on physical properties is limited in the available literature, the compound's molecular structure allows for certain predictions regarding its physical behavior:

PropertyValue/Description
Physical StateLikely solid at room temperature
Molecular Weight246.0762632 g/mol
AppearanceNot specified in available data
SolubilityLikely soluble in organic solvents; limited water solubility

Chemical Reactivity

The presence of both bromine and fluorine substituents on the aromatic ring, along with the propanamide functional group, contributes to the compound's chemical reactivity profile:

  • The bromine atom at the para position may serve as a site for coupling reactions (e.g., Suzuki, Negishi)

  • The fluorine atom provides enhanced metabolic stability and may influence hydrogen bonding

  • The propanamide group can participate in hydrogen bonding interactions and hydrolysis reactions

Structural Relationships and Chemical Context

N-(4-bromo-2-fluorophenyl)propanamide shares structural features with several classes of compounds that have significant applications in medicinal chemistry and pharmaceutical research.

Comparison to Related Compounds

An extended structural analog, N-(4-bromo-2-fluorophenyl)-3-[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]propanamide (compound ID: E667-0894), incorporates the N-(4-bromo-2-fluorophenyl)propanamide structure as part of a more complex molecule . This expanded compound has additional functional groups including:

  • A 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl moiety

  • A sulfonyl linker group

  • An extended propanamide chain

SupplierLocationContact Information
SpecsThe NetherlandsTel: +31 15 251 8111, Email: info@specs.net
UkrOrgSynthesis Ltd.UkraineTel: 380 445319497, Email: y.barysheva@ukrorgsynth.com

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